molecular formula C30H22N4O4 B1665547 U73975 CAS No. 110314-48-2

U73975

Cat. No.: B1665547
CAS No.: 110314-48-2
M. Wt: 502.5 g/mol
InChI Key: BYRVKDUQDLJUBX-JJCDCTGGSA-N
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Description

Adozelesin is an experimental antitumor drug belonging to the duocarmycin class. It is known for its ability to bind to and alkylate DNA, leading to a reduction in DNA replication and ultimately inhibiting cancer cell growth . This compound has shown promise in preclinical studies for its potent antitumor activity.

Scientific Research Applications

    Chemistry: Used as a model compound to study DNA-alkylating agents and their interactions with nucleic acids.

    Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair mechanisms.

    Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth by targeting DNA.

    Industry: Potential applications in the development of new antitumor drugs and as a tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adozelesin is synthesized through a multi-step process involving the construction of its cyclopropapyrroloindole core. The synthesis typically starts with the formation of the indole ring, followed by the introduction of the cyclopropane moiety. Key steps include:

    Formation of the Indole Ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyclopropane Moiety: This step often involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for adozelesin are not widely documented, the synthesis would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Adozelesin primarily undergoes alkylation reactions due to its ability to form covalent bonds with DNA. It can also participate in substitution reactions where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Alkylation: Typically involves the use of alkyl halides or sulfonates under basic conditions.

    Substitution: Can be carried out using nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products of these reactions are typically DNA-adozelesin adducts, where the compound is covalently bonded to the DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Adozelesin is unique among DNA-alkylating agents due to its specific binding to the minor groove of DNA and its potent antitumor activity. Similar compounds include:

    Duocarmycin: Another member of the duocarmycin class with similar DNA-alkylating properties.

    CC-1065: A potent DNA-alkylating agent with a similar mechanism of action but different structural features.

    Bizelesin: A bis-alkylating agent that forms covalent bonds with DNA at two sites, leading to more extensive DNA damage.

Adozelesin stands out due to its high specificity for DNA and its ability to induce significant antitumor effects with relatively low doses .

Properties

IUPAC Name

N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)/t18-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVKDUQDLJUBX-JJCDCTGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891354
Record name Adozelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110314-48-2
Record name Adozelesin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110314482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adozelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADOZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N3M4XJR2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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